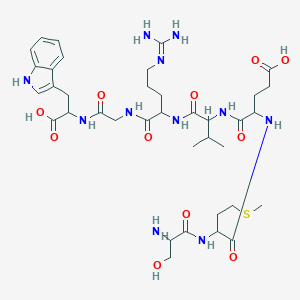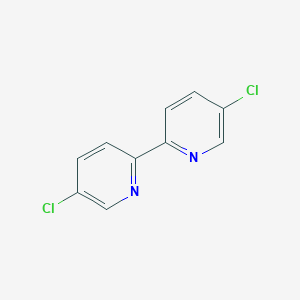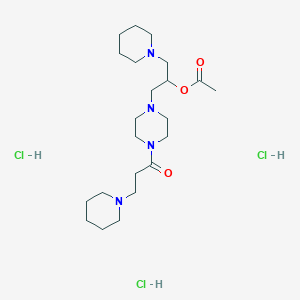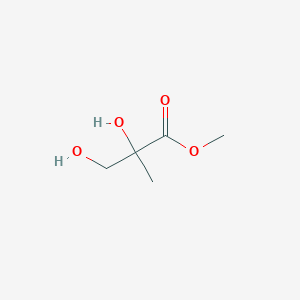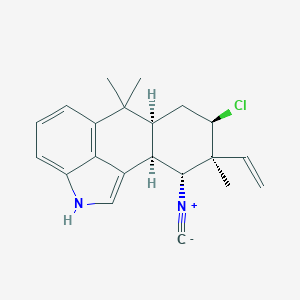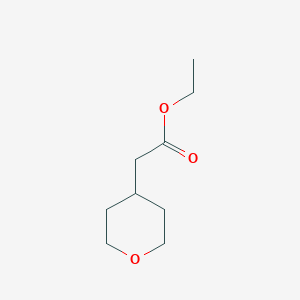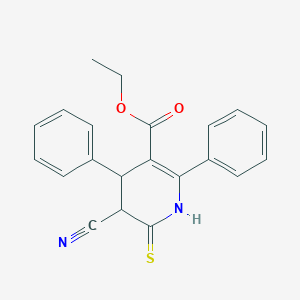
1-(3-Indolylmethyl)nipecotic acid ethyl ester
概要
説明
It is primarily recognized for its ability to selectively inhibit the uptake of the neurotransmitter gamma-aminobutyric acid (GABA), making it a valuable tool in the study of neurological disorders such as epilepsy and anxiety.
準備方法
The synthesis of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves several steps, typically starting with the preparation of the indole derivative. The synthetic route often includes the following steps:
Formation of the Indole Derivative: This can be achieved through various methods, including Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Nipecotic Acid Moiety: This step involves the coupling of the indole derivative with nipecotic acid, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
化学反応の分析
1-(3-Indolylmethyl)nipecotic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-Indolylmethyl)nipecotic acid ethyl ester has a wide range of scientific research applications:
Neurology: It is extensively studied for its potential in treating neurological disorders.
Pharmacology: The compound is used to study the modulation of GABAergic neurotransmission, providing insights into the mechanisms of various neurological conditions.
Biochemistry: Researchers use this compound to investigate the biochemical pathways involving GABA and its role in neuronal activity.
作用機序
The mechanism of action of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves the selective inhibition of GABA uptake by neurons. GABA is an inhibitory neurotransmitter that regulates neuronal activity. By inhibiting GABA uptake, this compound increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibition of neuronal activity. This mechanism is crucial for its effects in reducing seizure activity and anxiety.
類似化合物との比較
1-(3-Indolylmethyl)nipecotic acid ethyl ester can be compared with other GABA uptake inhibitors, such as:
Tiagabine: Another GABA uptake inhibitor used in the treatment of epilepsy.
Nipecotic Acid: The parent compound of this compound, also known for its GABA uptake inhibitory properties.
Gabapentin: Although not a direct GABA uptake inhibitor, it modulates GABAergic activity and is used in the treatment of epilepsy and neuropathic pain.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of GABA uptake, making it a valuable tool in neurological research.
特性
IUPAC Name |
ethyl 1-(1H-indol-3-ylmethyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-17(20)13-6-5-9-19(11-13)12-14-10-18-16-8-4-3-7-15(14)16/h3-4,7-8,10,13,18H,2,5-6,9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXOXXXVFSNDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906392 | |
| Record name | Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101602-77-1 | |
| Record name | Nipecotic acid, 1-(3-indolylmethyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101602771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60906392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

